Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate
Description
Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate is a complex organic compound that features a triazolopyridine moietyThe triazolopyridine structure is known for its biological activity and has been explored for its potential therapeutic properties .
Properties
IUPAC Name |
dimethyl 2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-26-16(24)11-6-7-12(17(25)27-2)13(9-11)19-15(23)10-28-18-21-20-14-5-3-4-8-22(14)18/h3-9H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRSGJSJROCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazolopyridine core, followed by functionalization to introduce the thioacetamido and terephthalate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate involves its interaction with specific molecular targets. The triazolopyridine moiety is known to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3-amine: Known for its biological activity and used in various pharmaceutical applications.
1,2,4-Triazolo[4,3-a]quinoxaline: Studied for its antiviral and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Explored for its diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate (CAS No. 442865-32-9) is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a triazolopyridine moiety, which is well-known for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazolopyridine moiety : Known for its biological activity.
- Terephthalate backbone : Provides structural stability and may influence solubility and bioavailability.
- Thioacetamido group : Potentially enhances biological interactions.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Candida albicans | Moderate antifungal activity |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
A notable study evaluated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.06 ± 0.16 | Induces apoptosis and cell cycle arrest in G0/G1 phase |
| MCF-7 (Breast) | 1.23 ± 0.18 | Similar apoptotic effects as A549 |
| HeLa (Cervical) | 2.73 ± 0.33 | Induces late apoptosis |
These findings indicate that the compound may serve as a potential class II c-Met inhibitor, which is relevant in cancer therapy .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound can cause cell cycle arrest in the G0/G1 phase, preventing further proliferation.
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Study on Lung Cancer Cells :
-
Evaluation Against Fungal Strains :
- In a comparative study with known antifungal agents, this compound showed comparable or superior activity against Candida albicans .
Q & A
Q. What are the key structural features of Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate, and how are they confirmed experimentally?
The compound features a triazolo[4,3-a]pyridine core linked to a thioether-acetamide group and a dimethyl terephthalate moiety. Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) spectroscopy to detect functional groups like amide C=O stretches (~1650–1700 cm⁻¹). Multi-dimensional NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities, particularly in the triazole and pyridine rings .
Q. What are common synthetic routes for this compound, and what reaction conditions are critical?
Synthesis typically involves:
- Step 1: Coupling a triazolo[4,3-a]pyridine-thiol derivative with bromoacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
- Step 2: Esterification of the terephthalic acid moiety using methanol and catalytic H₂SO₄. Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (60–80°C), and solvents like DMF or THF. Impurity control requires stoichiometric precision and intermediate purification via column chromatography .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing by-products in multi-step syntheses?
Yield optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation.
- Catalyst use: Lewis acids (e.g., ZnCl₂) improve coupling efficiency.
- Design of Experiments (DoE): Systematic variation of temperature, pH, and reagent ratios to identify optimal conditions. By-products (e.g., disulfides or unreacted intermediates) are minimized via HPLC monitoring and gradient elution purification .
Q. How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
Contradictions arise from tautomerism (common in triazole rings) or residual solvents. Mitigation involves:
- Variable-temperature NMR to assess dynamic equilibria.
- Deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent interference.
- High-resolution MS (HR-MS) to confirm molecular formulas of ambiguous peaks. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural proof .
Q. What methodologies are used to compare the biological activity of this compound with its structural analogs?
- In vitro assays: Enzyme inhibition (IC₅₀) or receptor-binding studies (Kd) using fluorescence polarization or surface plasmon resonance.
- Structure-Activity Relationship (SAR) analysis: Systematic substitution of the triazole, pyridine, or acetamide groups to identify pharmacophores.
- Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .
Q. What advanced techniques elucidate the compound’s mechanism of action in target interactions?
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS).
- Cryo-EM/X-ray crystallography: Resolves 3D structures of compound-target complexes.
- Kinetic studies: Stopped-flow spectroscopy to measure association/dissociation rates.
- Metabolomics: LC-MS/MS tracks metabolic stability and degradation pathways in cellular models .
Data Analysis and Experimental Design
Q. How can researchers design experiments to address low reproducibility in synthetic protocols?
- Standardized protocols: Detailed documentation of solvent purity, reagent sources, and equipment calibration.
- In-line analytics: Real-time FTIR or Raman spectroscopy to monitor reaction progress.
- Robustness testing: Replicate reactions under minor parameter variations (e.g., ±5°C) to identify critical factors. Statistical tools (e.g., ANOVA) validate reproducibility across batches .
Q. What strategies are effective in scaling up synthesis without compromising purity?
- Continuous flow chemistry: Enhances heat/mass transfer and reduces side reactions.
- Crystallization optimization: Use of anti-solvents or seeding agents to improve crystal purity.
- Process Analytical Technology (PAT): Integrate inline UV/Vis or NMR for real-time quality control during scale-up .
Comparative and Mechanistic Studies
Q. How does modifying the triazole or pyridine substituents affect the compound’s physicochemical properties?
Q. What computational tools predict metabolic pathways and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
